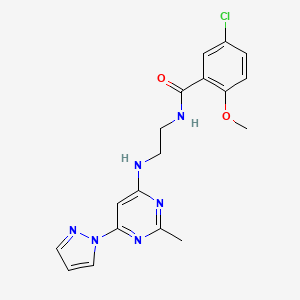

5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, starting from basic chemical precursors to achieve the final complex structure. A study demonstrates the synthesis of a structurally related compound, starting from difluorobenzoic acid and progressing through several chemical transformations, highlighting the complexity and low yield often encountered in synthesizing such advanced molecules (Wang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray powder diffractometry and spectroscopy (IR, NMR), is crucial for characterizing benzamide derivatives. For instance, Yanagi et al. (2000) described the preparation and characterization of two crystalline forms of a closely related benzamide, showcasing the importance of such analyses in understanding the compound's solid-state properties (Yanagi et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can lead to a variety of structures with significant biological activities. Hebishy et al. (2020) detailed a synthetic route for benzamide-based 5-aminopyrazoles, demonstrating the versatility of benzamide derivatives in chemical synthesis and their potential anti-influenza virus activity (Hebishy et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as crystalline forms and thermal behavior, are pivotal in understanding their stability and application potential. The study by Yanagi et al. (2000) highlights the differences between two polymorphs of a similar compound in terms of thermal stability and phase transitions, providing insights into the physical characterization of these compounds (Yanagi et al., 2000).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis and chemical properties of related compounds have been explored in various studies. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties, has been reported (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- A study on the synthesis and neuroleptic activity of benzamides, including compounds structurally similar to 5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, demonstrated potent neuroleptic activity (Iwanami et al., 1981).

Pharmacological Applications

- Various pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These compounds contain basic moieties similar to the chemical structure (Antre et al., 2011).

- Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Other Applications

- The degradation of chlorimuron-ethyl by Aspergillus niger in soil, where chlorimuron-ethyl is structurally related to the chemical , has been studied, highlighting the microbial transformation role in herbicide degradation (Sharma, Banerjee, & Choudhury, 2012).

- New thiazolo[5,4-d]pyrimidines with molluscicidal properties have been synthesized, which shows the potential agricultural applications of compounds related to 5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide (El-bayouki & Basyouni, 1988).

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been reported to interact with various receptors and enzymes, contributing to their biological activity .

Mode of Action

This interaction often involves binding to the target, which can modulate its activity and trigger a cascade of biochemical reactions .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to a range of downstream effects . For instance, some compounds have been found to inhibit enzymes involved in metabolic pathways, thereby altering the metabolic profile of the cell .

Pharmacokinetics

The presence of the methoxy group and the pyrimidinyl group could potentially enhance its solubility, aiding in its absorption and distribution .

Result of Action

Based on its structure and the known effects of similar compounds, it may have potential antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-12-23-16(11-17(24-12)25-9-3-6-22-25)20-7-8-21-18(26)14-10-13(19)4-5-15(14)27-2/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZXFFMYBIHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)

![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)